Nitromethane

Catalog No.
S582114
CAS No.
75-52-5
M.F
CH3NO2
M. Wt
61.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitromethane

CAS Number

75-52-5

Product Name

Nitromethane

IUPAC Name

nitromethane

Molecular Formula

CH3NO2

Molecular Weight

61.04 g/mol

InChI

InChI=1S/CH3NO2/c1-2(3)4/h1H3

InChI Key

LYGJENNIWJXYER-UHFFFAOYSA-N

SMILES

C[N+](=O)[O-]

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
1.82 M
In water, 1.11X10+5 mg/L at 25 °C
Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride, and alkali
10%

Synonyms

NM; NSC 428; Nitrocarbol

Canonical SMILES

C[N+](=O)[O-]

Nitromethane is the simplest organic nitro compound []. It's a colorless, oily liquid with a mild odor []. It was first isolated in 1835 by French chemist Jean-Baptiste Dumas by treating silver nitrate with methyl chloride [].


Molecular Structure Analysis

Nitromethane's structure features a central carbon atom bonded to a methyl group (CH₃) and a nitro group (NO₂) []. The nitro group is planar with a double bond between the nitrogen and one oxygen atom, and a single bond to the other oxygen atom. This structure contributes to the polarity of the molecule [].


Chemical Reactions Analysis

Nitromethane undergoes various reactions relevant to scientific research. Here are two key examples:

  • Synthesis: Nitromethane can be synthesized through the reaction of methane with nitric acid under specific conditions.

CH₄ + HNO₃ → CH₃NO₂ + H₂O

  • Decomposition: Nitromethane is unstable at high temperatures and can decompose explosively into various products, including nitric oxide (NO), water (H₂O), and formaldehyde (CH₂O) [].

2CH₃NO₂ → 2NO + 2H₂O + CH₂O []


Physical And Chemical Properties Analysis

  • Melting Point: -28.6 °C []
  • Boiling Point: 101 °C []
  • Density: 1.14 g/cm³ []
  • Solubility: Miscible with water and many organic solvents []
  • Stability: Decomposes at high temperatures or upon exposure to shock []

Nitromethane is a flammable liquid []. Its vapors are heavier than air and can travel significant distances, creating fire or explosion hazards []. Inhalation, ingestion, or skin contact can cause irritation and other health effects [].

  • Polarity: Its polarity, similar to that of dimethylformamide (DMF), allows it to dissolve a wide range of polar and nonpolar compounds, making it useful for various reactions and extractions.
  • High Boiling Point: Its high boiling point (101°C) permits reactions to be conducted at elevated temperatures, facilitating certain reaction pathways.
  • Nucleophilic Character: The nitro group (-NO₂) in nitromethane exhibits a weak nucleophilic character, allowing it to participate in specific substitution reactions with suitable electrophiles.

Several research studies have explored the use of nitromethane in diverse organic synthesis applications, including:

  • Michael addition reactions: Nitromethane can act as a Michael acceptor in Michael addition reactions, where it reacts with nucleophiles to form new carbon-carbon bonds.
  • Nitro aldol condensation: It can participate in the nitro aldol condensation reaction, which is a valuable technique for synthesizing β-hydroxy nitro compounds.
  • Acylation reactions: Nitromethane can be employed as a solvent for acylation reactions, where it helps dissolve both the acylating agent and the substrate.

As a Precursor for other Organic Compounds

Nitromethane serves as a crucial starting material for the synthesis of various other valuable organic compounds.

  • Nitromethane derivatives: A significant portion of commercially produced nitromethane undergoes further reactions to form diverse nitromethane derivatives. These derivatives find applications in various fields, including pharmaceuticals, agriculture, and materials science.
  • Pharmaceuticals: Several important pharmaceutical drugs, such as the antibiotic Metronidazole and the anticonvulsant Lamotrigine, incorporate nitromethane derivatives in their structures.

Physical Description

Nitromethane appears as a colorless oily liquid. Flash point 95°F. May violently decompose if intensely heated when contaminated. Denser than water and slightly soluble in water. Hence sinks in water. Vapors are heavier than air. Moderately toxic. Produces toxic oxides of nitrogen during combustion.
Liquid
COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless, oily liquid with a disagreeable odor.

Color/Form

Colorless liquid
Oily liquid

XLogP3

0.1

Boiling Point

214.2 °F at 760 mm Hg (NTP, 1992)
101.1 °C
101 °C
214°F

Flash Point

95 °F (NTP, 1992)
95 °F (35 °C) (Closed Cup)
36 °C (97 °F) (Closed cup)
35 °C c.c.
95°F

Vapor Density

2.11 (NTP, 1992) (Relative to Air)
2.11 (Air = 1)
Relative vapor density (air = 1): 2.1
2.11

Density

1.139 at 68 °F (USCG, 1999)
1.1371 g/cu cm at 20 °C
Relative density (water = 1): 1.14
1.139
1.14

LogP

-0.35 (LogP)
low Kow = -0.35

Odor

Moderately strong, somewhat disagreeable odo

Melting Point

-20 °F (NTP, 1992)
-28.5 °C
-28.7 °C
-29 °C
-20°F

UNII

RU5WG8C3F4

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

IDENTIFICATION: Nitromethane is a colorless, oily liquid. It has a strong disagreeable odor. At room temperature it has a mild fruity odor. The vapor form of nitromethane is heavier than air. It is highly flammable. It dissolves in water. USE: Nitromethane is used to stabilize other chemicals and aerosol propellants. It helps stop corrosion of chemicals in degreasers. It is used as a rocket fuel and is a component of model airplane fuel as well as a drag racing fuel. It is used to make agricultural fumigants and biocides. It is used as an explosive in mining, oil-well drilling and seismic exploration. EXPOSURE: Workers at munitions plants are exposed to nitromethane by breathing in air. People are exposed to nitromethane from car exhaust. Nitromethane occurs in cigarette smoke. When released to the environment, nitromethane breaks down slowly in the air. It can also be broken down by sunlight. Nitromethane will move through soil. It will volatilize from soil and water. It is very soluble in water. It does not build up in aquatic organisms. RISK: Nitromethane is expected to be a weak narcotic and respiratory irritant that may cause liver damage in humans after prolonged exposure, based on occupational experience with similar chemicals. It is mildly irritating to the skin and mucous membranes. Exposure of laboratory animals to vapors of nitromethane caused neurological effects including hindlimb paralysis and sciatic nerve damage, microscopic damage to nasal tissue, lung bleeding, increased thyroid weight, and decreased testicular weight and decreased sperm counts and motility. Following two years of daily inhalation exposure of laboratory animals to nitromethane tumors were found in the liver, lung or harderian gland and mammary glands some of the animals but not others. The potentials for nitromethane to cause abortions, birth defects, and reproductive malfunction in laboratory animals have not been assessed. The International Agency for Research on Cancer classified nitromethane as probably carcinogenic to humans. The U.S. National Toxicology Program 12th Report on Carcinogens classified nitromethane as reasonably anticipated to be a human carcinogen. These assessments were based on sufficient evidence of carcinogenicity in laboratory animals with no data from human studies. The potential for nitromethane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Pharmacology

Nitromethane is a colorless, oily, highly flammable liquid with a strong, disagreeable odor that emits toxic fumes of nitrogen oxides upon decomposition. Nitromethane is used to make industrial antimicrobials and pharmaceuticals, and is also used as a soil fumigant and as a fuel in race car engines. Exposure to nitromethane irritates the skin and affects the central nervous system causing nausea, dizziness and narcosis. This substance is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

27.8 mm Hg at 68 °F (NTP, 1992)
35.84 mmHg
3.58X10+1 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 3.7
27.8 mmHg
28 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-52-5

Wikipedia

Nitromethane

Use Classification

Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 4th degree
Cosmetics -> Anticorrosive

Methods of Manufacturing

... Produced by high-temperature vapor-phase nitration of propane. This process, which employs nitric acid as the nitrating agent, is based on a free radical reaction, in which the active species is the NO2 radical. ... Individual nitroalkanes are then obtained as pure products by fractional column distillation.
VAPOR-PHASE NITRATION OF METHANE WITH NITRIC ACID
... By the interaction of sodium nitrite and sodium chloroacetate.
By reaction of methane or propane with nitric acid under pressure.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Methane, nitro-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 2527, Issue 2; Procedure: Gas chromatography with nitrogen-specific detector; Analyte: nitromethane; Matrix: air; Detection Limit: not provided.
... Spectrophotometric determination of primary nitroparaffins /in air/ utilizes coupling reaction with p-diazobenzenesulfonic acid ... nitromethane can be determined at 440 mu ... .
Mass spectra have been determined on eight c1-c4 mononitroparaffins /in air/. Nitromethane ... only member to have major peak at its mass wt, 61.
Infrared absorption spectroscopy ... used to monitor animal inhalation chamber concentration ... .
Determination of organic pollutants from ambient air using gas chromatography/mass spectrometry/computer techniques.

Clinical Laboratory Methods

Use of purge and trap technique with capillary gas chromatography/mass spectrometry/computer analysis for volatile organics including nitromethane in lactating women and cow milk was successful.

Storage Conditions

Storage Recommendations: Store in a cool, dry, well-ventilated location. Separate from amines, acids, bases, oxidizing materials, and metal oxides. Outside or detached storage is preferred.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic. Store under inert gas.

Interactions

A patient who ingested a methanol/nitromethane mixture (model airplane fuel) showed an apparent plasma creatinine concentration of 8.0 mmol/L by the Jaff'e reaction when the actual creatinine concentration, as measured by a specific enzymatic method, was 0.09 mmol/L. This effect was due to nitromethane in the plasma. Interference by nitromethane with the determination of creatinine by reaction with alkaline picrate (the Jaff'e reaction) has not previously been reported. When nitromethane was added to plasma, the apparent creatinine measured was linearly related to the amount of nitromethane added. Comparison of spectral changes occurring during creatinine/picrate and nitromethane/picrate reactions show substantial similarity, suggeting a similar structure for the products. Although the findings are of interest for both their toxicological and analytical implications, the main interest lies with their suggestion of a model system for future investigation of the Jaff'e reaction.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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